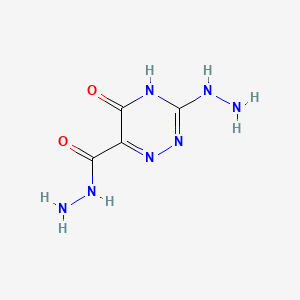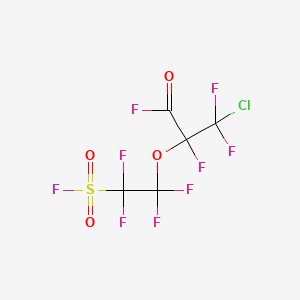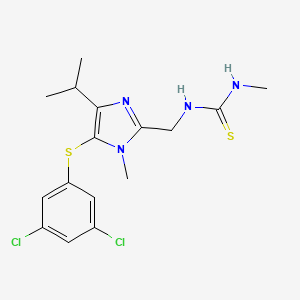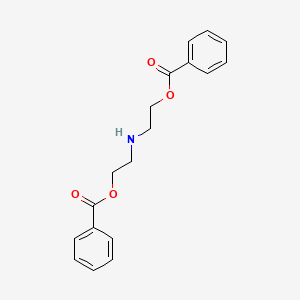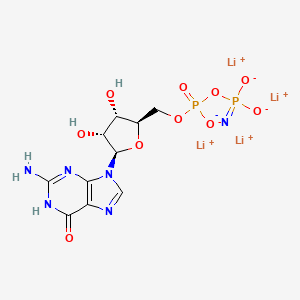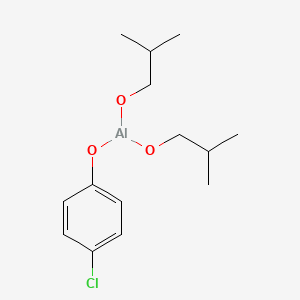
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: is a coordination compound with the molecular formula C14H22AlClO3 and a molecular weight of 300.76 g/mol . This compound features an aluminum center coordinated to a 4-chlorophenolate ligand and two 2-methylpropan-1-olato ligands.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting aluminum chloride with 4-chlorophenol and 2-methylpropan-1-ol in an appropriate solvent, such as dichloromethane, under anhydrous conditions.
Ligand Exchange: Another method involves the ligand exchange reaction where a preformed aluminum complex is treated with 4-chlorophenol and 2-methylpropan-1-ol in a suitable solvent.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced aluminum complexes.
Substitution: Substitution reactions can occur at the chlorophenolate ligand, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: 4-chlorobenzoic acid, 4-chlorobenzaldehyde.
Reduction: Reduced aluminum complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug delivery systems and therapeutic applications.
Industry: Applied in materials science for the development of new materials and coatings.
Mécanisme D'action
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: can be compared with other similar aluminum-based coordination compounds, such as (4-Chlorophenolato)bis(ethanolato)aluminum and (4-Chlorophenolato)bis(acetato)aluminum . The uniqueness of this compound lies in its specific ligands, which influence its reactivity and applications.
Comparaison Avec Des Composés Similaires
(4-Chlorophenolato)bis(ethanolato)aluminum
(4-Chlorophenolato)bis(acetato)aluminum
Propriétés
Numéro CAS |
71411-86-4 |
|---|---|
Formule moléculaire |
C14H22AlClO3 |
Poids moléculaire |
300.76 g/mol |
Nom IUPAC |
(4-chlorophenoxy)-bis(2-methylpropoxy)alumane |
InChI |
InChI=1S/C6H5ClO.2C4H9O.Al/c7-5-1-3-6(8)4-2-5;2*1-4(2)3-5;/h1-4,8H;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1 |
Clé InChI |
PJTFMUSOASBQCC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CO[Al](OCC(C)C)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



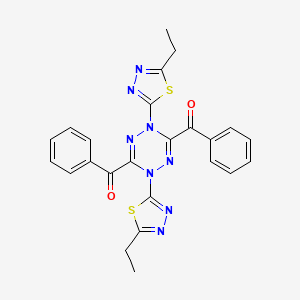
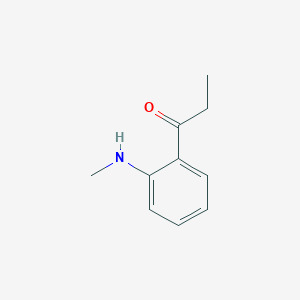
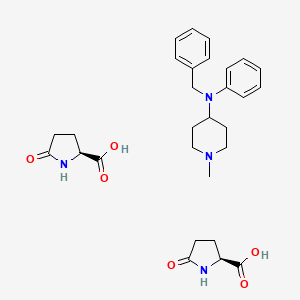
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)



